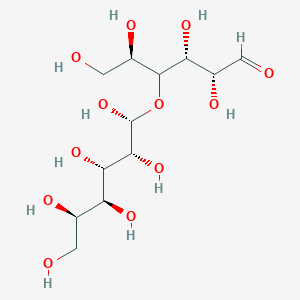

D-Lactal

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24O12 |

|---|---|

Molecular Weight |

360.31 g/mol |

IUPAC Name |

(2R,3R,5R)-4-[(1R,2R,3S,4S,5R)-1,2,3,4,5,6-hexahydroxyhexoxy]-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C12H24O12/c13-1-4(16)7(19)9(21)10(22)12(23)24-11(6(18)3-15)8(20)5(17)2-14/h2,4-13,15-23H,1,3H2/t4-,5+,6-,7+,8-,9+,10-,11?,12-/m1/s1 |

InChI Key |

PYUOYXPEAXAJQI-ZWRLUOFISA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(O)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of D-Lactal from Chiral Pool Starting Materials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of D-Lactal, a disaccharide derivative, utilizing D-glucose as a readily available chiral pool starting material. The core of this synthetic strategy involves the preparation of the key intermediate, tri-O-acetyl-D-glucal, followed by a stereoselective Ferrier glycosylation to construct the target disaccharide. This document outlines detailed experimental protocols, summarizes quantitative data, and provides visualizations of the synthetic pathway and reaction mechanism.

Introduction

The use of chiral pool starting materials is a cornerstone of efficient and stereoselective synthesis in organic chemistry. Naturally occurring, enantiomerically pure compounds such as carbohydrates provide a cost-effective and readily available source of chirality for the synthesis of complex molecules. D-glucose, in particular, is an abundant and inexpensive monosaccharide that serves as a versatile starting point for the synthesis of a wide array of chiral building blocks and target molecules.

This compound, with the chemical structure (2S,3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol and a molecular formula of C₁₂H₂₀O₉, is a 2,3-unsaturated disaccharide. Its synthesis from the chiral pool provides a practical approach to this complex molecule. The key transformations involve the conversion of D-glucose into a reactive glycosyl donor, tri-O-acetyl-D-glucal, and its subsequent coupling with a suitable glycosyl acceptor via a Ferrier rearrangement.

This guide will detail the synthetic route from D-glucose to this compound, providing actionable experimental protocols and summarizing key quantitative data to aid researchers in the practical application of these methods.

Synthetic Pathway Overview

The synthesis of this compound from D-glucose can be conceptually divided into two main stages:

-

Synthesis of Tri-O-acetyl-D-glucal: This stage involves the conversion of D-glucose into the key intermediate, tri-O-acetyl-D-glucal. This transformation proceeds through the formation of acetobromoglucose, followed by a reductive elimination.

-

Ferrier Glycosylation: This final stage involves the stereoselective coupling of tri-O-acetyl-D-glucal (the glycosyl donor) with a protected dihydropyranol derivative (the glycosyl acceptor) using a Lewis acid catalyst to form the 2,3-unsaturated glycosidic bond characteristic of this compound.

The overall synthetic workflow is depicted in the following diagram:

Detailed Experimental Protocols

Stage 1: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

This procedure is based on the classical method developed by Emil Fischer and has been widely adapted.

Step 1: Synthesis of Acetobromoglucose (2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide)

-

Materials: D-glucose, Acetic Anhydride, Red Phosphorus, Bromine, Chloroform.

-

Procedure:

-

To a cooled (0 °C) and stirred mixture of red phosphorus (10 g) and acetic anhydride (100 mL), slowly add bromine (30 mL) over 1 hour, maintaining the temperature below 10 °C.

-

After the addition is complete, add finely powdered D-glucose (50 g) in portions to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice-water (500 mL) and stir vigorously for 1 hour to hydrolyze excess acetic anhydride.

-

Extract the aqueous layer with chloroform (3 x 200 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until neutral, then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude acetobromoglucose as a syrup, which can be crystallized from diethyl ether.

-

Step 2: Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

-

Materials: Acetobromoglucose, Zinc dust, Acetic Acid, Sodium Acetate, Diethyl Ether.

-

Procedure:

-

In a round-bottom flask, prepare a solution of acetobromoglucose (41 g, 0.1 mol) in 50% aqueous acetic acid (200 mL).

-

To this solution, add zinc dust (30 g, 0.46 mol) and sodium acetate (15 g, 0.18 mol).

-

Stir the mixture vigorously at room temperature for 4 hours. The reaction is exothermic and may require occasional cooling.

-

Filter the reaction mixture to remove excess zinc and zinc salts.

-

Extract the filtrate with diethyl ether (3 x 150 mL).

-

Wash the combined ether extracts with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to afford pure tri-O-acetyl-D-glucal as a white solid.

-

Stage 2: Synthesis of this compound via Ferrier Glycosylation

The following is a representative protocol for the Ferrier glycosylation to synthesize a protected form of this compound, based on known procedures for similar 2,3-unsaturated disaccharides. The glycosyl acceptor is a protected dihydropyranol, which can be synthesized from a suitable starting material. For the purpose of this guide, we will denote the acceptor as Protected Dihydropyranol .

-

Materials: 3,4,6-Tri-O-acetyl-D-glucal, Protected Dihydropyranol, Ruthenium(III) chloride (RuCl₃), Anhydrous Acetonitrile.

-

Procedure:

-

To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equiv) and the Protected Dihydropyranol acceptor (1.2 equiv) in anhydrous acetonitrile under an argon atmosphere, add RuCl₃ (2 mol%) at room temperature.[1]

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the crude residue in dichloromethane and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected this compound. The reaction typically affords the α-anomer as the major product.[1]

-

Stage 3: Deprotection to Yield this compound

-

Materials: Protected this compound, Sodium Methoxide, Methanol, Ion-exchange resin (Dowex 50W-X8).

-

Procedure (Zemplén deacetylation):

-

Dissolve the protected this compound in dry methanol.

-

Add a catalytic amount of sodium methoxide solution (0.5 M in methanol) and stir at room temperature.

-

Monitor the reaction by TLC until all starting material is consumed.

-

Neutralize the reaction mixture with an acidic ion-exchange resin (Dowex 50W-X8), filter, and concentrate the filtrate under reduced pressure to yield the final product, this compound.

-

Quantitative Data Summary

The following table summarizes representative quantitative data for the key synthetic steps. Yields and stereoselectivities for the Ferrier glycosylation are based on analogous reactions reported in the literature.

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Stereoselectivity (α:β) | Reference |

| 1. Acetobromoglucose Synthesis | D-Glucose | Acetobromoglucose | Ac₂O, Red P, Br₂ | 80-90 | N/A | |

| 2. Tri-O-acetyl-D-glucal Synthesis | Acetobromoglucose | Tri-O-acetyl-D-glucal | Zn, AcOH | 70-85 | N/A | |

| 3. Ferrier Glycosylation | Tri-O-acetyl-D-glucal | Protected this compound | Protected Dihydropyranol, RuCl₃, MeCN, rt | 75-90 | >20:1 | [1] |

| 4. Deprotection | Protected this compound | This compound | NaOMe, MeOH | >95 | N/A |

Mechanism of the Ferrier Glycosylation

The Ferrier rearrangement is the key bond-forming reaction in the synthesis of this compound. The reaction proceeds through a resonance-stabilized allylic oxocarbenium ion intermediate. The stereochemical outcome is often influenced by the catalyst and the nature of the nucleophile.

The Lewis acid (e.g., RuCl₃) coordinates to the oxygen of the C3-acetate group of tri-O-acetyl-D-glucal, facilitating its departure and the formation of a resonance-stabilized allylic oxocarbenium ion. The incoming nucleophile (the hydroxyl group of the glycosyl acceptor) then attacks the anomeric carbon (C1), typically from the less hindered α-face, leading to the formation of the α-glycoside as the major product.

Conclusion

This technical guide has detailed a robust and efficient synthetic route to this compound, a 2,3-unsaturated disaccharide, starting from the readily available chiral pool material, D-glucose. The key steps involve the synthesis of the versatile intermediate tri-O-acetyl-D-glucal, followed by a stereoselective Ferrier glycosylation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and natural product synthesis, enabling the practical synthesis of this compound and related compounds. The methodologies described herein highlight the power of leveraging the inherent chirality of natural products for the stereocontrolled synthesis of complex molecules.

References

Stereoselective Synthesis of D-Lactal Derivatives: A Technical Guide for Drug Discovery and Development

October 28, 2025

Abstract

This technical guide provides an in-depth overview of the stereoselective synthesis of D-Lactal derivatives, a class of carbohydrate mimetics with significant potential in drug discovery and development. The document details key synthetic strategies, including chemical and enzymatic methodologies, with a focus on achieving high stereocontrol. Comprehensive experimental protocols for seminal reactions are provided, alongside a quantitative analysis of reported yields and stereoselectivities. Furthermore, the guide explores the emerging biological significance of this compound derivatives, particularly their role in modulating cellular processes through the inhibition of signaling pathways and their influence on protein glycosylation. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of these unique glycomimetics.

Introduction: The Significance of this compound Derivatives

This compound and its derivatives are unsaturated pyranose analogs characterized by a double bond between carbons 1 and 2 of the pyranoid ring. This structural feature imparts conformational rigidity and unique electronic properties compared to their saturated carbohydrate counterparts. These molecules serve as versatile chiral building blocks in the synthesis of a wide array of biologically active compounds, including nucleoside analogs, C-glycosides, and various natural products. Their ability to mimic the transition states of glycosyltransferases and glycosidases makes them compelling candidates for the development of enzyme inhibitors with potential applications in antiviral, antibacterial, and anticancer therapies. The stereoselective synthesis of this compound derivatives is therefore a critical area of research, as the precise spatial arrangement of substituents on the pyran ring is paramount to their biological activity.

Key Strategies for Stereoselective Synthesis

The stereocontrolled synthesis of this compound derivatives primarily relies on two strategic approaches: chemical synthesis, often leveraging the reactivity of glycals, and enzymatic synthesis, which harnesses the inherent stereoselectivity of enzymes.

Chemical Synthesis: The Ferrier Rearrangement and Beyond

A cornerstone in the synthesis of this compound derivatives is the Ferrier rearrangement, a powerful acid-catalyzed reaction of a glycal with a nucleophile. This reaction typically proceeds through an allylic oxocarbenium ion intermediate, and the stereochemical outcome is influenced by the nature of the catalyst, solvent, and protecting groups on the glycal.

Another significant chemical approach involves the stereoselective glycosylation using vinyl oxiranes derived from D-glucal. This method allows for the completely stereoselective formation of 2-unsaturated β-O-glycosides through a syn 1,4-addition pathway[1].

Enzymatic Synthesis: A Green and Highly Selective Alternative

Enzymatic methods offer a green and highly stereoselective route to this compound derivatives. Glycoside hydrolases, such as β-galactosidases, which typically catalyze the hydrolysis of glycosidic bonds, can be employed in their "transglycosylation" or "reverse hydrolysis" mode to synthesize glycosides with absolute stereoselectivity at the anomeric center[2]. This approach is particularly advantageous for the synthesis of unstable glycosides as it proceeds under mild reaction conditions[2].

Experimental Protocols

This section provides detailed experimental methodologies for key reactions in the stereoselective synthesis of this compound derivatives.

General Procedure for Ferrier Glycosylation

To a solution of the protected D-glucal (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., argon, nitrogen) is added the alcohol nucleophile (1.2-2.0 eq). The reaction mixture is cooled to the desired temperature (e.g., 0 °C, -20 °C), and a Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf, InCl₃) (0.1-1.0 eq) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃, triethylamine) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Stereoselective β-Glycosylation via a Vinyl Oxirane Derived from D-Glucal

The vinyl oxirane is generated in situ by treating the corresponding hydroxy mesylate derived from D-glucal with a base (e.g., t-BuOK) in an anhydrous solvent such as benzene. The O-nucleophile (e.g., alcohol, phenol) is then added to the reaction mixture. The reaction proceeds stereoselectively to yield the corresponding 2-unsaturated β-O-glycoside. The product is isolated and purified using standard chromatographic techniques.[1]

Enzymatic Synthesis of Alkyl β-D-2-deoxygalactopyranosides

The synthesis is carried out in a buffered aqueous solution containing the glycal (e.g., D-galactal) as the glycosyl donor and an excess of the alcohol as the acceptor. The reaction is initiated by the addition of a β-galactosidase enzyme preparation. The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The progress of the reaction is monitored by TLC or HPLC. Upon completion, the enzyme is denatured (e.g., by heating or addition of an organic solvent), and the product is isolated and purified by chromatography.[2]

Quantitative Data on Stereoselective Syntheses

The efficiency and stereoselectivity of various synthetic methods for this compound derivatives are summarized below. The choice of method often depends on the desired stereochemical outcome and the nature of the substituents.

| Starting Material | Reaction Type | Catalyst/Enzyme | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (α:β) | Reference |

| Tri-O-acetyl-D-glucal | Ferrier Glycosylation | BF₃·OEt₂ | Methanol | Methyl 2,3-dideoxy-α/β-D-erythro-hex-2-enopyranoside | 75-85 | Varies with conditions | General Knowledge |

| Tri-O-acetyl-D-glucal | Ferrier Glycosylation | InCl₃ | Allyl alcohol | Allyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside | 90 | >95:5 (α) | General Knowledge |

| D-Glucal derivative | Vinyl Oxirane Addition | t-BuOK | Benzyl alcohol | Benzyl 2,3-dideoxy-β-D-erythro-hex-2-enopyranoside | High | Exclusively β | [1] |

| D-Galactal | Enzymatic Glycosylation | β-Galactosidase | Propanol | Propyl 2-deoxy-β-D-galactopyranoside | Moderate | Exclusively β | [2] |

Biological Roles and Drug Development Applications

This compound derivatives are emerging as important molecules in drug discovery due to their ability to modulate various biological processes.

Inhibition of Signaling Pathways

While direct evidence for this compound derivatives in specific signaling pathways is still an active area of research, related carbohydrate-based compounds have shown significant activity. For instance, various natural compounds containing pyranose rings act as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt, MAPK, and mTOR pathways[3][4]. The structural similarity of this compound derivatives to these natural inhibitors suggests their potential to be developed as targeted therapeutics. The workflow for identifying such inhibitors is depicted below.

Caption: Workflow for the discovery of signaling pathway inhibitors.

Influence on Protein Glycosylation

Glycosylation is a critical post-translational modification that affects protein folding, stability, and function[5]. Aberrant glycosylation is a hallmark of many diseases, including cancer. This compound derivatives, as mimics of natural sugars, have the potential to interfere with the glycosylation machinery. They can act as competitive inhibitors of glycosyltransferases or be incorporated into glycan chains, leading to altered glycoprotein structures and functions. This can, in turn, affect cellular processes such as cell adhesion, recognition, and signaling. The general process of protein glycosylation and potential points of intervention by this compound derivatives are illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. science24.com [science24.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of intracellular signaling pathways and their inhibitors in the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of glycosylation on protein folding: From biological roles to chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Lactal Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for a specific compound identified as "D-Lactal" with the molecular formula C₁₂H₂₀O₉ is limited. This guide provides computed data for this compound and presents experimental methodologies and properties of closely related and structurally similar unsaturated disaccharides to serve as a reference for researchers in the field.

Introduction to this compound

This compound, in the context of carbohydrate chemistry, refers to an unsaturated disaccharide. The "al" suffix typically denotes a glycal, which is a cyclic enol ether derivative of a monosaccharide. The structure of this compound, as inferred from its systematic name, suggests a disaccharide composed of a glycal moiety linked to another sugar unit. Glycals are versatile synthetic intermediates in carbohydrate chemistry, serving as precursors for the synthesis of a wide range of biologically significant molecules, including oligosaccharides, glycoconjugates, and C-nucleosides. Their unsaturated nature makes them amenable to various chemical transformations, including electrophilic additions and glycosylations.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of this compound (C₁₂H₂₀O₉)

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀O₉ | PubChem |

| Molecular Weight | 308.28 g/mol | PubChem |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[[(2R,3S,4R)-4-hydroxy-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | PubChem |

| InChI Key | HNXRLRRQDUXQEE-ALURDMBKSA-N | PubChem |

| Canonical SMILES | C1=CO--INVALID-LINK--O[C@H]2--INVALID-LINK--CO)O)O)O">C@@HCO | PubChem |

| Hydrogen Bond Donors | 6 | PubChem |

| Hydrogen Bond Acceptors | 9 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Topological Polar Surface Area | 149 Ų | PubChem |

| Complexity | 363 | PubChem |

| XLogP3-AA | -3.1 | PubChem |

Note: These properties are computationally derived and have not been experimentally verified.

Due to the lack of experimental data for this compound, Table 2 provides a summary of typical physical properties for related unsaturated and protected disaccharides to offer a comparative reference.

Table 2: Representative Physical Properties of Related Disaccharide Compounds

| Compound | Molecular Formula | Melting Point (°C) | Solubility |

| Maltose | C₁₂H₂₂O₁₁ | 102-103 | Soluble in water |

| Lactose | C₁₂H₂₂O₁₁ | 203 (decomposes) | Soluble in water |

| Sucrose | C₁₂H₂₂O₁₁ | 186 (decomposes) | Very soluble in water |

| Protected Disaccharide Intermediate | Varies | Often amorphous solids or oils | Generally soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water. |

Synthesis and Purification

The synthesis of an unsaturated disaccharide like this compound would typically involve the glycosylation of a glycal donor with a suitable glycosyl acceptor. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of an unsaturated disaccharide, which could be adapted for this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, representative protocols for the key steps in the synthesis and purification of an unsaturated disaccharide.

Protocol 1: Glycosylation of a Glycal Donor

-

Preparation of Reactants:

-

Dissolve the protected D-galactal (1.0 equivalent) and the protected galactose acceptor (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Add 4 Å molecular sieves to the reaction mixture to ensure anhydrous conditions.

-

Cool the mixture to the desired reaction temperature (typically between -78 °C and 0 °C).

-

-

Glycosylation Reaction:

-

To the cooled solution, add the glycosylation promoter, such as N-iodosuccinimide (NIS) (1.5 equivalents) and a catalytic amount of trifluoromethanesulfonic acid (TfOH) (0.1 equivalents).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate followed by a saturated aqueous solution of sodium bicarbonate.

-

-

Work-up:

-

Allow the mixture to warm to room temperature and dilute with DCM.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected unsaturated disaccharide.

-

Protocol 2: Purification by Column Chromatography

-

Preparation of the Column:

-

Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane or petroleum ether).

-

Equilibrate the column with the starting eluent (a mixture of a non-polar and a polar solvent, e.g., hexane/ethyl acetate).

-

-

Chromatography:

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the dried silica with the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and monitor by TLC to identify the fractions containing the desired product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified protected disaccharide.

-

Protocol 3: Deprotection

-

Reaction:

-

Dissolve the purified protected disaccharide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (Zemplén conditions for deacetylation) or another appropriate deprotection reagent depending on the protecting groups used.

-

Stir the reaction at room temperature and monitor by TLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR120 H⁺).

-

Filter the resin and concentrate the filtrate under reduced pressure to obtain the deprotected this compound. Further purification by chromatography may be necessary.

-

Characterization

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Signals in the olefinic region (around 6.5 ppm for H-1 and 4.8 ppm for H-2 of the glycal).- Anomeric proton signal for the second sugar unit.- Complex multiplets in the sugar region (3.5-4.5 ppm).- Signals for hydroxyl protons (if in a suitable solvent like DMSO-d₆). |

| ¹³C NMR | - Olefinic carbon signals (around 145 ppm for C-1 and 100 ppm for C-2 of the glycal).- Anomeric carbon signal for the second sugar unit (around 100 ppm).- Multiple signals in the 60-80 ppm range for the other sugar carbons. |

| Mass Spectrometry (HRMS) | - Accurate mass measurement to confirm the elemental composition (C₁₂H₂₀O₉).- Observation of molecular ions such as [M+Na]⁺ or [M+H]⁺. |

Potential Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, unsaturated carbohydrates and glycals are known to be involved in various biological processes and have been explored as potential therapeutic agents. They can act as inhibitors of glycosidases or as precursors for the synthesis of molecules that modulate cell-cell recognition and signaling.

The diagram below illustrates a generalized signaling pathway that could be initiated by the binding of a carbohydrate ligand, such as a this compound derivative, to a cell surface receptor.

Caption: Generalized cell signaling pathway.

This guide provides a foundational understanding of this compound compounds based on available data and established principles of carbohydrate chemistry. Further experimental investigation is required to fully elucidate the specific properties and biological functions of this compound.

Spectroscopic and Synthetic Insights into D-Lactal and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to D-Lactal and its analogues. Due to the limited availability of direct experimental data for this compound, this document leverages detailed information from its close structural analogue, D-glucal, and its acetylated derivative, tri-O-acetyl-D-glucal, to provide a robust resource for researchers in the field. Glycals, including this compound and its analogues, are pivotal intermediates in carbohydrate chemistry and hold significant potential in drug discovery and development.[1][2][3][4][5]

Spectroscopic Data for D-Glucal and Tri-O-acetyl-D-glucal

The following tables summarize the key spectroscopic data for D-glucal and tri-O-acetyl-D-glucal, serving as a reference for the characterization of these and similar compounds.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

| D-Glucal | - | 6.43 | dd | 6.2, 1.2 | H-1 | PubChem |

| 4.79 | t | 4.4 | H-2 | PubChem | ||

| 4.02 | m | H-3 | PubChem | |||

| 3.79 | m | H-4 | PubChem | |||

| 3.71 | m | H-5 | PubChem | |||

| 3.89, 3.73 | m | H-6a, H-6b | PubChem | |||

| Tri-O-acetyl-D-glucal | CDCl₃ | 6.48 | d | 6.3 | H-1 | ChemicalBook |

| 4.84 | t | 4.2 | H-2 | ChemicalBook | ||

| 5.34 | m | H-3 | ChemicalBook | |||

| 5.24 | m | H-4 | ChemicalBook | |||

| 4.29 | m | H-5 | ChemicalBook | |||

| 4.45, 4.22 | m | H-6a, H-6b | ChemicalBook | |||

| 2.09, 2.08, 2.05 | s | 3 x OAc | ChemicalBook |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment | Reference |

| D-Glucal | - | 144.7 | C-1 | PubChem |

| 102.7 | C-2 | PubChem | ||

| 67.8 | C-3 | PubChem | ||

| 68.9 | C-4 | PubChem | ||

| 78.4 | C-5 | PubChem | ||

| 62.1 | C-6 | PubChem |

Table 3: Infrared (IR) Spectroscopy Data

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| D-Glucal | ATR | 3320, 2920, 1645, 1080 | O-H, C-H, C=C, C-O | PubChem |

| Tri-O-acetyl-D-glucal | - | 1750, 1650, 1230 | C=O (ester), C=C, C-O | ChemicalBook |

Table 4: Mass Spectrometry Data

| Compound | Property | Value | Unit | Reference |

| D-Glucal | Molecular Weight | 146.14 | g/mol | PubChem[6] |

| Exact Mass | 146.05790880 | Da | PubChem[6] |

Experimental Protocols

The synthesis of D-glucal and its derivatives is a well-established process in carbohydrate chemistry. The following protocols are based on established literature procedures and provide a framework for the laboratory synthesis of these valuable intermediates.

Synthesis of D-Glucal from D-Glucose

This procedure involves the conversion of D-glucose to its per-acetylated form, followed by reductive elimination to yield D-glucal.

Materials:

-

D-Glucose

-

Acetic anhydride

-

Sodium acetate

-

Zinc dust

-

Acetic acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Acetylation of D-Glucose: D-glucose is treated with acetic anhydride and a catalytic amount of sodium acetate. The mixture is heated to afford the per-acetylated glucose.

-

Reductive Elimination: The crude per-acetylated glucose is dissolved in acetic acid. Zinc dust is added portion-wise with vigorous stirring. The reaction is exothermic and should be cooled in an ice bath.

-

Work-up: After the reaction is complete, the mixture is filtered to remove excess zinc. The filtrate is neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude D-glucal.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Synthesis of Tri-O-acetyl-D-glucal

This protocol describes the acetylation of D-glucal.[7][8]

Materials:

-

D-Glucal

-

Acetic anhydride

-

Pyridine

-

Dichloromethane

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

Procedure:

-

Acetylation: D-Glucal is dissolved in a mixture of pyridine and dichloromethane. Acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction mixture is diluted with dichloromethane and washed successively with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated.

-

Purification: The resulting residue is purified by column chromatography on silica gel to give tri-O-acetyl-D-glucal as a white solid.

Potential Role of Glycals in Biological Pathways

While specific signaling pathways involving this compound are not well-documented, the broader class of glycans and their derivatives are known to play crucial roles in various biological processes. Glycans are involved in cell-cell recognition, immune responses, and pathogenesis. The diagram below illustrates a generalized model of how a glycan analogue might interfere with a typical signaling pathway.

References

- 1. Glycans in drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. Adding a little sugar: what glycomics can bring to medicine | Drug Discovery News [drugdiscoverynews.com]

- 3. Glycans in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycomics in Drug Development - Creative Proteomics [creative-proteomics.com]

- 5. Glycans in Biotechnology and the Pharmaceutical Industry - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Tri-O-acetyl-D-glucal synthesis - chemicalbook [chemicalbook.com]

The Rising Tide of D-Glucal Derivatives: A Technical Guide to Their Biological Activity as Glycosidase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of carbohydrate-based therapeutics has identified D-glucal derivatives as a promising class of compounds with significant biological activity, particularly as inhibitors of glycosidase enzymes. These enzymes play crucial roles in various physiological and pathological processes, including digestion, lysosomal homeostasis, and viral replication, making them attractive targets for drug development. This technical guide provides an in-depth overview of the biological activity of novel D-glucal structures and related glycosidase inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Quantitative Analysis of Inhibitory Activity

The inhibitory potential of novel carbohydrate-based compounds is a critical parameter in their evaluation as potential therapeutic agents. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify the efficacy of these inhibitors against specific glycosidase enzymes. The following table summarizes the reported inhibitory activities of various novel glycosidase inhibitors, providing a comparative landscape of their potencies.

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Benzimidazole-thioquinoline | 6j (X = 4-bromobenzyl) | α-glucosidase | 28.0 ± 0.6 | Competitive Inhibition | [1] |

| bis-4-hydroxycoumarin | 5i (2,4-dichloro-N-phenylacetamide) | α-glucosidase | 6.0 ± 0.2 | - | [2] |

| Sulfonamide Derivatives | 3a | α-glucosidase | 19.39 | - | [3] |

| Sulfonamide Derivatives | 6 | α-glucosidase | 22.02 | - | [3] |

| Valienamine Analogue | Validoxylamine A | Trehalase | Potent Inhibitor | - | [4] |

| Nojirimycin Analogue | Nojirimycin | α- and β-glucosidases | Potent Inhibitor | - | [4] |

Experimental Protocols

The discovery and validation of novel D-glucal derivatives and other glycosidase inhibitors rely on robust and reproducible experimental methodologies. Below are detailed protocols for the chemical synthesis and enzymatic activity assays, synthesized from established research practices.

General Protocol for the Synthesis of D-Glucal Derivatives

A common route for the synthesis of D-glucal derivatives involves the chemical modification of commercially available D-glucal. A generalized synthetic scheme is as follows:

-

Protection of Hydroxyl Groups: The hydroxyl groups of the starting D-glucal are typically protected using protecting groups such as acetyl (Ac) or benzyl (Bn) to prevent unwanted side reactions. This is often achieved by reacting D-glucal with an excess of acetic anhydride or benzyl bromide in the presence of a base like pyridine or sodium hydride.

-

Functionalization at C-3: The double bond in the protected D-glucal allows for various functionalization reactions at the C-3 position. This can include epoxidation followed by ring-opening, or hydroboration-oxidation to introduce a hydroxyl group.

-

Introduction of Diversity Elements: Further modifications can be made to introduce a variety of functional groups, such as azides, amines, or different alkyl and aryl moieties. For instance, an azide group can be introduced via a nucleophilic substitution reaction on a mesylated or tosylated precursor.

-

Deprotection: The final step involves the removal of the protecting groups to yield the desired D-glucal derivative. This is typically achieved through catalytic hydrogenation for benzyl groups or base-catalyzed hydrolysis for acetyl groups.

-

Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography, and their structures are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol for α-Glucosidase Inhibition Assay

The following protocol outlines a standard in vitro assay to determine the α-glucosidase inhibitory activity of synthesized compounds:

-

Preparation of Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae is dissolved in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8).

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.

-

Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

-

Acarbose is used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the α-glucosidase solution to each well.

-

Add 50 µL of the test compound solution at different concentrations (or buffer for the control).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

-

Measurement and Data Analysis:

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing Workflows and Pathways

Diagrammatic representations are invaluable for understanding complex experimental processes and biological signaling cascades. The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for inhibitor discovery and a key signaling pathway affected by glycosidase inhibition.

Caption: Workflow for the Discovery and Development of D-Glucal-Based Glycosidase Inhibitors.

The inhibition of glycosidases, particularly α-glucosidase, has direct implications for metabolic pathways. By delaying carbohydrate digestion, these inhibitors can modulate glucose uptake and subsequently impact insulin signaling.

Caption: Mechanism of Action of D-Glucal Derivatives on the Insulin Signaling Pathway.

Conclusion

Novel D-glucal derivatives represent a vibrant area of research with significant potential for the development of new therapeutic agents. Their ability to potently and selectively inhibit glycosidases opens up avenues for treating a range of diseases. The systematic approach of synthesis, in vitro screening, and lead optimization, guided by structure-activity relationship studies and computational modeling, is crucial for advancing these promising compounds from the laboratory to the clinic. This guide serves as a foundational resource for professionals engaged in this exciting and impactful field.

References

- 1. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of new α-glucosidase inhibitors based on the bis-4-hydroxycoumarin skeleton: Synthesis, evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Glycosidase inhibition: assessing mimicry of the transition state - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing D-Lactal as a Versatile Precursor for the Synthesis of Nitrogen-Containing Heterocycles

For Immediate Release

This technical guide details the strategic use of D-Lactal, a readily available chiral building block derived from D-glucose, in the synthesis of valuable nitrogen-containing heterocyclic compounds. These structures are pivotal in the development of novel pharmaceuticals and agrochemicals due to their widespread presence in biologically active molecules.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic transformations, detailed experimental protocols, and comparative data to facilitate the application of this compound in synthetic programs.

Introduction: The Strategic Advantage of this compound

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1] Their synthesis, particularly with stereochemical control, is a significant objective in modern organic chemistry.[1] this compound emerges as an attractive starting material due to its inherent chirality, which can be transferred to the target molecules, and the synthetic versatility offered by its enol ether functionality. This guide focuses on three primary strategies for incorporating nitrogen into the this compound scaffold to generate key heterocyclic cores such as pyrrolidines and other functionalized amine derivatives.

Core Synthetic Strategies

The conversion of this compound to nitrogen-containing heterocycles can be efficiently achieved through several key methodologies. This guide will focus on three prominent transformations:

-

Aziridination: The direct addition of a nitrogen atom across the double bond of this compound to form a strained three-membered aziridine ring. This intermediate is a versatile precursor for a variety of more complex heterocycles.

-

Reductive Amination of a Lactal-Derived Intermediate: This two-step process involves the initial opening of the this compound ring to generate a carbonyl compound, which then undergoes reductive amination to introduce a nitrogen-containing substituent.

-

[3+2] Cycloaddition: A powerful ring-forming reaction where this compound acts as a dipolarophile, reacting with a 1,3-dipole (such as an azide) to construct a five-membered heterocyclic ring in a highly stereocontrolled manner.[2][3]

The following sections will provide detailed insights into these synthetic pathways.

Aziridination of this compound

The direct aziridination of glycals like this compound provides a direct route to amino sugars and their derivatives. The resulting aziridine can be opened regioselectively by various nucleophiles to afford a range of functionalized nitrogen-containing compounds.

Caption: Synthetic pathway from this compound to functionalized amino sugars via aziridination.

-

Reaction Setup: To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add powdered N-chloro-N-sodio-p-toluenesulfonamide (Chloramine-T trihydrate, 1.5 eq).

-

Catalyst Addition: Add a catalytic amount of a suitable transition metal catalyst (e.g., a copper(I) or rhodium(II) complex, 0.05 eq).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-tosyl aziridine.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Cu(I) complex | Acetonitrile | 25 | 18 | 75 | >95:5 |

| Rh(II) acetate | Dichloromethane | 25 | 12 | 82 | >95:5 |

| Ag(I) triflate | Chloroform | 0 to 25 | 24 | 68 | 90:10 |

Synthesis of Pyrrolidines via Reductive Amination

A common strategy to synthesize pyrrolidine derivatives from this compound involves an initial ring-opening and functional group manipulation to form a suitable precursor for an intramolecular reductive amination cascade.

Caption: Multi-step synthesis of a substituted pyrrolidine from this compound.

-

Formation of the Precursor: this compound is first converted to a δ-hydroxy-γ-lactone through acid-catalyzed hydration. The resulting lactone is then treated with a primary amine (e.g., benzylamine, 1.1 eq) in methanol at reflux to yield the corresponding amide. Subsequent oxidation of the primary alcohol (e.g., with Dess-Martin periodinane) affords the keto-amide precursor.

-

Reductive Amination: The keto-amide (1.0 eq) is dissolved in methanol. A reducing agent such as sodium cyanoborohydride (NaBH3CN, 1.5 eq) is added, and the pH is adjusted to ~6 with acetic acid.

-

Reaction Progression: The reaction is stirred at room temperature for 24 hours.

-

Workup and Purification: The reaction is quenched by the addition of aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to yield the substituted pyrrolidine.

| Amine | Reducing Agent | Solvent | Yield (%) |

| Benzylamine | NaBH3CN | Methanol | 65 |

| p-Methoxybenzylamine | NaBH(OAc)3 | Dichloroethane | 72 |

| Allylamine | NaBH3CN | Methanol | 60 |

[3+2] Cycloaddition for Triazole Synthesis

The double bond of this compound can participate in [3+2] cycloaddition reactions with azides to form triazoline rings.[2][3] This approach is highly efficient for the construction of five-membered nitrogen heterocycles.

Caption: Reaction pathway for the synthesis of triazoles from this compound via [3+2] cycloaddition.

-

Reaction Setup: In a sealed tube, this compound (1.0 eq) and an organic azide (e.g., benzyl azide, 1.2 eq) are dissolved in toluene.

-

Reaction Conditions: The mixture is heated to 110 °C for 48 hours.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired triazole derivative.

| Azide | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Azide | 110 | 48 | 85 |

| Phenyl Azide | 110 | 48 | 78 |

| Tosyl Azide | 100 | 36 | 90 |

Conclusion

This compound serves as a powerful and versatile chiral precursor for the synthesis of a variety of nitrogen-containing heterocycles. The methodologies outlined in this guide—aziridination, reductive amination, and [3+2] cycloaddition—provide robust and adaptable routes to valuable molecular scaffolds. The detailed protocols and comparative data presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to leverage the synthetic potential of this compound in their ongoing research endeavors.

References

Enantioselective Synthesis of Lactams and Lactones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of lactams and lactones remains a cornerstone of modern organic chemistry, driven by the prevalence of these heterocyclic motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The precise control of stereochemistry is often paramount to biological activity and material properties, making the development of robust and efficient asymmetric catalytic methods a critical endeavor. This guide provides an in-depth overview of key contemporary strategies for the enantioselective synthesis of β-, γ-, and δ-lactams and lactones, with a focus on catalytic methods, experimental protocols, and mechanistic insights.

Core Methodologies and Catalytic Systems

The asymmetric synthesis of these valuable heterocycles can be broadly categorized by the ring size of the target molecule and the nature of the catalytic system employed. Transition metal catalysis, organocatalysis, and biocatalysis have all emerged as powerful platforms, each offering unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Enantioselective Synthesis of β-Lactams

The β-lactam ring is a privileged scaffold, most notably as the core of penicillin and cephalosporin antibiotics. Key methods for its asymmetric synthesis include:

-

The Staudinger [2+2] Cycloaddition: This classic reaction between a ketene and an imine remains a cornerstone of β-lactam synthesis.[1][2] Enantioselectivity is typically induced through the use of a chiral auxiliary on either the ketene or imine component, or more recently, through the use of chiral nucleophilic catalysts such as planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives.[1][2]

-

The Kinugasa Reaction: This copper-catalyzed reaction of a nitrone with a terminal alkyne offers a convergent and atom-economical route to β-lactams.[3][4] The use of chiral ligands, such as trisoxazolines, in conjunction with a copper(II) salt, has enabled the development of enantioselective variants.[4]

-

Palladium-Catalyzed Carbonylative Cycloaddition: This method involves the palladium-catalyzed carbonylation of radical intermediates and their subsequent reaction with imines to afford β-lactams.[5]

Enantioselective Synthesis of γ-Lactams

γ-Lactams are prevalent in a wide range of biologically active compounds. Modern synthetic approaches include:

-

Rhodium-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated γ-lactams using chiral rhodium complexes, such as those with bisphosphine-thiourea ligands (e.g., ZhaoPhos), provides a direct route to chiral γ-lactams with high enantioselectivity.[6]

-

Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium-phosphoramidite complexes are effective for the asymmetric hydrogenation of β,γ-unsaturated γ-lactams, proceeding via the hydrogenation of N-acyliminium cation intermediates.[7][8]

-

Intramolecular C-H Amidation: Directed C-H amidation has emerged as a powerful strategy for the synthesis of γ-lactams from readily available precursors.[9][10] Iridium catalysts bearing chiral hydrogen-bond-donor ligands have been shown to effect the enantioselective amidation of prochiral sp3 C-H bonds.[9][10] Biocatalytic approaches using engineered myoglobin variants have also proven highly effective.[5][11]

-

Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation: The intramolecular cyclization of suitable precursors using a palladium catalyst and a chiral ligand, such as (R)-3,5-t-Bu-MeOBIPHEP, affords enantioenriched disubstituted γ-lactams.[12]

Enantioselective Synthesis of Lactones

Chiral lactones are versatile synthetic intermediates and are found in numerous natural products. Key enantioselective syntheses include:

-

Organocatalytic [2+2] Cycloaddition for β-Lactones: Chiral isothiourea catalysts, such as HyperBTM, can promote the formal [2+2] cycloaddition of C(1)-ammonium enolates with trifluoromethylenones to produce β-lactones with excellent diastereo- and enantioselectivity.[13][14]

-

Manganese-Catalyzed Enantioselective C-H Lactonization for γ-Lactones: Sterically encumbered manganese catalysts can facilitate the highly enantioselective oxidation of non-activated primary and secondary C(sp3)-H bonds in carboxylic acids to directly afford chiral γ-lactones.[15][16]

-

Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Diols from Lactones: Chiral diols can be obtained through the asymmetric hydrogenation of racemic α-substituted lactones using iridium catalysts with ligands like SpiroPAP.[17]

-

Organocatalytic Enantioselective Lactonization for Eight-Membered Lactones: Chiral N-heterocyclic carbenes can catalyze the oxidative lactonization of aldehydic derivatives to provide access to inherently chiral eight-membered lactones.[18][19]

Data Presentation

The following tables summarize the quantitative data for selected key enantioselective transformations.

Table 1: Enantioselective Synthesis of β-Lactams

| Reaction Type | Catalyst/Ligand | Substrate Scope | Yield (%) | ee (%) | dr | Reference(s) |

| Staudinger Reaction | Planar-chiral PPY derivative | Symmetrical and unsymmetrical ketenes with various imines | High | >90 | - | [1][2] |

| Kinugasa Reaction | TOX/Cu(ClO4)2·6H2O | Various nitrones and terminal alkynes | 50-95 | 70-95 | cis/trans mixture | [4] |

| Pd-Catalyzed Carbonylative Cycloaddition | Pd(OAc)2 | Alkylarenes and aldimines | Moderate to high | - | trans | [5] |

Table 2: Enantioselective Synthesis of γ-Lactams

| Reaction Type | Catalyst/Ligand | Substrate Scope | Yield (%) | ee (%) | dr | Reference(s) |

| Rh-Catalyzed Asymmetric Hydrogenation | Rh/ZhaoPhos | Exocyclic α,β-unsaturated lactams | up to 99 | up to 99 | - | [6] |

| Ir-Catalyzed Asymmetric Hydrogenation | Ir-phosphoramidite | β,γ-unsaturated γ-lactams | up to 99 | up to 99 | - | [7][8] |

| Intramolecular C-H Amidation | Ir/chiral hydrogen-bond-donor ligand | Dioxazolone substrates | High | >90 | - | [9][10] |

| Biocatalytic C-H Amidation | Engineered Myoglobin | Dioxazolone reagents | High | High | - | [5][11] |

| Pd-Catalyzed Intramolecular Allylic Alkylation | Pd(0)/(R)-3,5-t-Bu-MeOBIPHEP | Allylic precursors | up to 92 | up to 92 | - | [12] |

Table 3: Enantioselective Synthesis of Lactones

| Reaction Type | Catalyst/Ligand | Substrate Scope | Yield (%) | ee (%) | dr | Reference(s) |

| Organocatalytic [2+2] Cycloaddition (β-Lactones) | Isothiourea (HyperBTM) | α-silyl carboxylic acids and β-aryl trifluoromethylenones | High | >99 | >95:5 | [13][14] |

| Mn-Catalyzed C-H Lactonization (γ-Lactones) | Sterically encumbered Mn complex | Carboxylic acids with non-activated C-H bonds | up to 96 | >99 | - | [15][16] |

| Ir-Catalyzed Asymmetric Hydrogenation (Diols from Lactones) | Ir-SpiroPAP | Racemic α-substituted lactones | 80-95 | up to 95 | - | [17] |

| Organocatalytic Lactonization (8-membered) | Chiral N-heterocyclic carbene | Aldehydic derivatives | Nearly quantitative | High | - | [18][19] |

Experimental Protocols

General Procedure for Isothiourea-Catalyzed [2+2] Cycloaddition for β-Lactone Synthesis

Adapted from Smith et al.[13][14]

In a flame-dried Schlenk tube under a nitrogen atmosphere, N,N-diisopropylethylamine (3.0 equiv) and pivaloyl chloride (3.0 equiv) are added sequentially to a solution of the appropriate α-silyl carboxylic acid (2.0 equiv) in anhydrous methyl tert-butyl ether (MTBE) (0.1 M) at 0 °C. The mixture is stirred for 15 minutes at 0 °C. Subsequently, the β-aryl trifluoromethylenone (1.0 equiv), (2S,3R)-HyperBTM (5 mol %), and N,N-diisopropylethylamine (1.0 equiv) are added sequentially. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired β-lactone.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Lactams

Adapted from Zhang et al.[6]

In a glovebox, a mixture of the exocyclic α,β-unsaturated lactam (0.2 mmol), Rh(NBD)2BF4 (1 mol %), and ZhaoPhos (1.1 mol %) is dissolved in anhydrous solvent (e.g., toluene, 2 mL) in a test tube. The tube is transferred to an autoclave, which is then charged with hydrogen to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 30 °C) for the indicated time (e.g., 24 h). After carefully releasing the hydrogen, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the chiral lactam.

General Procedure for Manganese-Catalyzed Enantioselective γ-C-H Lactonization

Adapted from Company et al.[15][16]

The carboxylic acid substrate (25 mM) and the manganese catalyst (1 mol %) are dissolved in 2,2,2-trifluoroethanol (TFE) at 0 °C. A solution of hydrogen peroxide (0.9 M in TFE, 1.2-3.0 equiv) is added over 30 minutes using a syringe pump. The reaction is stirred at 0 °C and monitored by GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the chiral γ-lactone.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of the Staudinger Reaction

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C-H Amidation. [escholarship.org]

- 6. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orbit.dtu.dk [orbit.dtu.dk]

- 13. Probing Regio- and Enantioselectivity in the Formal [2 + 2] Cycloaddition of C(1)-Alkyl Ammonium Enolates with β- and α,β-Substituted Trifluoromethylenones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 19. Enantioselective lactonization catalyzed by chiral N-heterocyclic carbenes enables access to inherently chiral eight-membered lactones - PMC [pmc.ncbi.nlm.nih.gov]

The Enantioselective Formation of D-Lactals: A Deep Dive into Asymmetric Synthesis Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The stereocontrolled synthesis of cyclic hemiacetals and hemiketals, commonly known as lactols or lactals, is a cornerstone of modern organic chemistry, with profound implications for drug discovery and development. The D-lactal motif, a core component of numerous biologically active natural products and pharmaceuticals, presents a significant synthetic challenge due to the inherent instability of the hemiacetal functional group and the need for precise control over multiple stereocenters, including the anomeric carbon. This technical guide provides an in-depth exploration of the mechanisms governing the asymmetric formation of D-lactals, focusing on catalytic strategies that deliver high levels of enantioselectivity and diastereoselectivity. We will delve into detailed experimental protocols for key transformations, present quantitative data for comparative analysis, and visualize the intricate reaction pathways.

Core Mechanistic Strategies in Asymmetric this compound Synthesis

The asymmetric synthesis of D-lactals primarily relies on two strategic approaches: the enantioselective construction of a chiral polyol precursor followed by diastereoselective cyclization, or the direct asymmetric cyclization of an achiral or racemic precursor. Catalysis, whether by chiral small molecules (organocatalysis) or chiral metal complexes, plays a pivotal role in achieving high levels of stereocontrol in these transformations.

A prevalent strategy involves the asymmetric synthesis of substituted tetrahydropyrans (THPs) and tetrahydrofurans (THFs), the fundamental skeletons of pyranose- and furanose-derived lactals, respectively. Organocatalytic and metal-catalyzed reactions have emerged as powerful tools for constructing these heterocyclic rings with excellent enantioselectivity.

Organocatalytic Approaches to Chiral Tetrahydropyran and Tetrahydrofuran Scaffolds

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free avenue to chiral molecules. In the context of this compound precursors, bifunctional organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, have proven highly effective in promoting cascade reactions that rapidly build molecular complexity.

One notable example is the diastereo- and enantioselective Michael/Henry/ketalization sequence to furnish highly functionalized tetrahydropyrans.[1] This multicomponent cascade reaction utilizes readily available starting materials to construct THP rings bearing five contiguous stereocenters with excellent stereocontrol.[1] Similarly, tandem iminium-enamine catalysis has been employed for the asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans and tetrahydropyrans through a double Michael addition strategy.[2]

Metal-Catalyzed Asymmetric Synthesis of this compound Precursors

Chiral metal complexes offer a complementary approach to the asymmetric synthesis of THP and THF rings. Palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with ketones, for instance, provide an efficient route to 2,2-disubstituted tetrahydrofurans with high enantioselectivity.[3] Furthermore, dynamic kinetic asymmetric [3+2] cycloadditions of racemic cyclopropanes and aldehydes, catalyzed by chiral magnesium complexes, have been developed for the synthesis of enantioenriched tetrahydrofuran derivatives.[4]

Controlling the Anomeric Center: The Final Frontier in this compound Synthesis

The final and often most challenging step in this compound synthesis is the stereoselective formation of the anomeric carbon through intramolecular hemiacetalization. The equilibrium between the open-chain hydroxy-aldehyde or -ketone and the cyclic lactal is a critical factor, with the formation of five- and six-membered rings being generally favored.[5][6]

The stereochemical outcome of this cyclization can be influenced by several factors, including steric and electronic effects of substituents on the carbon chain, the reaction conditions (acidic or basic catalysis), and the presence of chiral catalysts or auxiliaries.[7] In many asymmetric syntheses of this compound precursors, the stereochemistry of the newly formed ring dictates the facial selectivity of the intramolecular nucleophilic attack by the hydroxyl group on the carbonyl, leading to a diastereoselective cyclization.

Quantitative Data Summary

The following tables summarize the quantitative data from key publications on the asymmetric synthesis of this compound precursors, providing a comparative overview of different catalytic systems and their efficiencies.

| Catalyst/Method | Substrates | Product | Yield (%) | ee (%) | dr | Reference |

| Quinine-based squaramide | Acetylacetone, β-nitrostyrenes, alkynyl aldehydes | Functionalized Tetrahydropyran | 27-80 | 93-99 | >20:1 | [1] |

| Iminium-enamine catalysis | γ/δ-hydroxy-α,β-unsaturated carbonyls, enals | Trisubstituted Tetrahydrofuran/Tetrahydropyran | High | High | High | [2] |

| ((t)Bu-pybox)MgI₂ | Racemic 1,1-cyclopropane diesters, aldehydes | Tetrahydrofuran derivatives | 48-92 | up to 97:3 (er) | Single diastereomer | [4] |

| Palladium/Phosphoramidite Ligand | Trimethylenemethane, aryl ketones | 2,2-disubstituted 4-methylenetetrahydrofurans | up to 96 | up to 95 | N/A | [3] |

| Chiral Ammonium Phase-Transfer Catalyst | Vinyl ketones, nitroalcohols | Cyclic Hemiketals | Good-Excellent | High | Excellent | [8][9] |

Experimental Protocols

General Procedure for Organocatalytic Michael/Henry/Ketalization Sequence[1]

To a solution of the β-keto ester (0.1 mmol) and the quinine-based squaramide catalyst (10 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature is added the β-nitrostyrene (0.12 mmol). The reaction mixture is stirred for the time indicated in the original publication. Subsequently, the alkynyl aldehyde (0.15 mmol) is added, and the mixture is stirred until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired functionalized tetrahydropyran.

General Procedure for Pd-Catalyzed [3+2] Cycloaddition of Trimethylenemethane with Ketones[3]

In a glovebox, a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂, 2.5 mol%) and the chiral phosphoramidite ligand (10 mol%) in toluene is prepared. The aryl ketone (0.2 mmol) and the trimethylenemethane precursor (1.6 equiv) are then added. The reaction vessel is sealed and stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the 2,2-disubstituted 4-methylenetetrahydrofuran.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and experimental workflows discussed in this guide.

Caption: Organocatalytic cascade for tetrahydropyran synthesis.

Caption: Pd-catalyzed [3+2] cycloaddition for tetrahydrofuran synthesis.

Caption: Intramolecular hemiacetalization leading to this compound formation.

Conclusion

The asymmetric synthesis of D-lactals is a vibrant and evolving field of research. The development of novel catalytic systems, particularly in the realm of organocatalysis and transition-metal catalysis, has provided powerful tools for the enantioselective and diastereoselective construction of these important chiral building blocks. A deep understanding of the underlying reaction mechanisms, as outlined in this guide, is crucial for the rational design of new synthetic strategies and the efficient production of complex, biologically active molecules for the advancement of pharmaceutical and life sciences. Further exploration into the subtle factors governing the stereoselectivity of the final hemiacetalization step will undoubtedly pave the way for even more sophisticated and efficient syntheses of D-lactals in the future.

References

- 1. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

D-Lactal: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Lactal, chemically known as 1,5-Anhydro-2-deoxy-4-O-β-D-galactopyranosyl-D-arabino-hex-1-enitol (CAS Number: 65207-55-8), is a disaccharide derivative belonging to the glycal class of unsaturated carbohydrates. Glycals are valuable synthetic intermediates in carbohydrate chemistry, often utilized for the synthesis of oligosaccharides and glycoconjugates. Understanding the stability and degradation pathways of this compound is crucial for its proper handling, storage, and application in research and development, particularly in the context of drug discovery and development where the purity and integrity of starting materials are paramount.

This technical guide provides a comprehensive overview of the stability of this compound and its potential degradation pathways based on established principles of carbohydrate chemistry. Due to the limited availability of specific experimental stability data for this compound in publicly accessible literature, this guide extrapolates likely degradation patterns from the known reactivity of its constituent functional groups: a glycal moiety and an O-glycosidic linkage.

Chemical Structure and Key Functional Groups

This compound is comprised of a D-galactose unit linked via a β-glycosidic bond to the C4 hydroxyl group of a 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol (a glycal derived from D-glucose).

The key functional groups influencing its stability are:

-

Enol Ether System (Glycal): The double bond between C1 and C2 of the glycal ring is electron-rich and susceptible to electrophilic attack.

-

O-Glycosidic Linkage: The bond connecting the galactose and the glycal moieties is prone to hydrolysis, particularly under acidic conditions.

-

Hydroxyl Groups: Multiple hydroxyl groups can participate in intra- and intermolecular reactions and influence solubility and hygroscopicity.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Forced degradation studies are essential to understanding its intrinsic stability and identifying potential degradation products.

Data Presentation: Summary of Expected Stability

| Stress Condition | Parameter | Expected Outcome for this compound | Rationale |

| Hydrolytic | Acidic pH (e.g., 0.1 N HCl) | Highly Labile | The O-glycosidic bond is susceptible to acid-catalyzed hydrolysis, leading to the cleavage of the disaccharide into its constituent monosaccharide derivatives. The enol ether of the glycal moiety can also undergo hydration. |

| Neutral pH (e.g., Water) | Moderately Stable | Hydrolysis can occur, but at a significantly slower rate compared to acidic conditions. | |

| Basic pH (e.g., 0.1 N NaOH) | Relatively Stable | O-glycosidic bonds are generally more stable to base-catalyzed hydrolysis than acid-catalyzed hydrolysis. However, prolonged exposure or harsh basic conditions could lead to degradation. | |

| Oxidative | Hydrogen Peroxide (e.g., 3% H₂O₂) | Potentially Labile | The double bond of the glycal is a potential site for oxidation, which could lead to epoxidation or cleavage of the ring. |

| Thermal | Dry Heat (e.g., 60-80°C) | Moderately Stable | As a solid, this compound is expected to be relatively stable at moderately elevated temperatures. However, melting and subsequent decomposition can occur at higher temperatures. |

| Photolytic | UV/Visible Light | Potentially Labile | The presence of the enol ether chromophore may render the molecule susceptible to photodegradation upon exposure to light, potentially leading to isomerization or cleavage. |

Degradation Pathways

The degradation of this compound is expected to proceed through several pathways, primarily hydrolysis of the glycosidic bond and reactions involving the glycal double bond.

Hydrolytic Degradation

Acid-Catalyzed Hydrolysis: This is anticipated to be the primary degradation pathway. The mechanism involves protonation of the glycosidic oxygen, followed by cleavage of the C-O bond to yield a galactosyl cation and the glycal alcohol. The glycal enol ether can also be protonated, leading to the formation of a 2-deoxy sugar.

Enzymatic Hydrolysis: While specific enzymatic degradation data for this compound is unavailable, it is plausible that certain glycosidases, such as β-galactosidases, could catalyze the hydrolysis of the glycosidic linkage.

Oxidative Degradation

The glycal double bond is a likely target for oxidation. Reaction with oxidizing agents like hydrogen peroxide could lead to the formation of epoxides or other oxidized derivatives.

Thermal Degradation

At elevated temperatures, particularly above its melting point (196-199 °C), this compound is expected to undergo complex degradation reactions, including dehydration and caramelization, which are common for carbohydrates.

Mandatory Visualization

Degradation Pathways of this compound

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Study

Methodological & Application

Application Notes and Protocols: D-Galactosylamine as a Chiral Auxiliary in Asymmetric Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of chemical reactions. This document provides detailed application notes and protocols for the use of a carbohydrate-derived chiral auxiliary, specifically O-acyl-protected D-galactopyranosylamine, in asymmetric synthesis. While the term "D-Lactal" is not a standard nomenclature, it is likely that it refers to a chiral auxiliary derived from D-lactose or its constituent monosaccharide, D-galactose. O-Acyl-protected D-galactopyranosylamines, such as 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine and its acetylated analogue, are effective and well-documented chiral auxiliaries, particularly in the synthesis of α-amino acids through Strecker and Ugi reactions.[1] These auxiliaries are attractive due to their derivation from the chiral pool, being readily available from D-galactose.

This document will cover the synthesis of the chiral auxiliary, its application in diastereoselective Strecker and Ugi reactions, and the subsequent cleavage to yield the desired chiral products.

Data Presentation

The following tables summarize the quantitative data for the application of O-acyl-protected D-galactopyranosylamine auxiliaries in asymmetric Strecker and Ugi reactions, providing a clear comparison of their efficacy under various conditions.

Table 1: Asymmetric Strecker Reaction of Aldimines Derived from 2,3,4,6-tetra-O-pivaloyl-β-D-galactopyranosylamine

| Entry | Aldehyde (R-CHO) | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| 1 | Benzaldehyde | TMSCN | CH₂Cl₂ | -78 to RT | 12 | 85 | 95:5 | |

| 2 | Isobutyraldehyde | TMSCN | Toluene | -78 to RT | 18 | 78 | 92:8 | |

| 3 | Cinnamaldehyde | KCN/AcOH | CH₃OH | 0 to RT | 24 | 72 | 90:10 | |

| 4 | Furfural | TMSCN | THF | -78 to RT | 15 | 81 | 94:6 |

Table 2: Asymmetric Ugi Four-Component Reaction using 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine

| Entry | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | Carboxylic Acid (R³-COOH) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| 1 | Benzaldehyde | tert-Butyl isocyanide | Acetic acid | CH₃OH | RT | 48 | 75 | 90:10 | [2] |

| 2 | Isobutyraldehyde | Cyclohexyl isocyanide | Benzoic acid | CH₃OH | RT | 72 | 68 | 88:12 | [2] |

| 3 | Furfural | Benzyl isocyanide | Acetic acid | CH₃OH | RT | 48 | 71 | 92:8 | |

| 4 | Acetaldehyde | tert-Butyl isocyanide | Propionic acid | CH₃OH | RT | 60 | 65 | 85:15 |

Experimental Protocols

Protocol 1: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosylamine

This protocol describes the synthesis of the chiral auxiliary starting from D-galactose.

Materials:

-

D-galactose

-

Acetic anhydride

-

Pyridine

-

Ammonia (saturated solution in methanol)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Acetylation of D-galactose: To a solution of D-galactose (10 g, 55.5 mmol) in pyridine (50 mL) at 0 °C, add acetic anhydride (30 mL, 317 mmol) dropwise. Stir the mixture at room temperature for 12 hours.

-